molecular formula C14H16N2O2 B1386826 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid CAS No. 1171833-99-0

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid

Cat. No.: B1386826
CAS No.: 1171833-99-0
M. Wt: 244.29 g/mol
InChI Key: WHPBPRRMDLERRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid is a complex organic compound that features both an indole and a pyrrolidine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The pyrrolidine ring is a five-membered nitrogen-containing ring

Biochemical Analysis

Biochemical Properties

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit enzymes such as tyrosinase and α-glucosidase, which are involved in melanin synthesis and carbohydrate metabolism, respectively . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound’s ability to inhibit enzyme activity is due to its binding interactions with the enzyme’s active site, preventing substrate binding and subsequent catalysis . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism involves its conversion into different metabolites, which can further influence cellular processes . These metabolic pathways are essential for understanding the compound’s overall biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function, affecting various cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, influencing its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a Mannich reaction, where the indole is reacted with formaldehyde and pyrrolidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

  • 3-(pyrrolidin-1-ylmethyl)-1H-indole-2-carboxylic acid
  • 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid
  • 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid

Comparison:

  • Structural Differences: The position of the carboxylic acid group on the indole ring can significantly affect the compound’s properties and reactivity.
  • Biological Activity: Different positions of the carboxylic acid group can lead to variations in biological activity and target specificity.
  • Chemical Reactivity: The reactivity of the compound in various chemical reactions can also be influenced by the position of the carboxylic acid group.

Properties

IUPAC Name

3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(18)11-4-3-5-12-13(11)10(8-15-12)9-16-6-1-2-7-16/h3-5,8,15H,1-2,6-7,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBPRRMDLERRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CNC3=CC=CC(=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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